1-(allylamino)-3-(9H-carbazol-9-yl)-2-propanol
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Overview
Description
1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanol is a chemical compound that features both an allylamino group and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(allylamino)-3-(9H-carbazol-9-yl)-2-propanol typically involves the reaction of 9H-carbazole with an appropriate allylamine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the carbazole, followed by the addition of an allylamine derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-(allylamino)-3-(9H-carbazol-9-yl)-2-propanol involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds and other interactions with biological molecules, while the carbazole moiety can participate in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbazol-9-yl-methanol: Similar structure but lacks the allylamino group.
9H-carbazole: The parent compound without the propanol and allylamino groups.
1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanone: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanol is unique due to the presence of both the allylamino and carbazole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-carbazol-9-yl-3-(prop-2-enylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-11-19-12-14(21)13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h2-10,14,19,21H,1,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOWNTKTXMCFAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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